Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

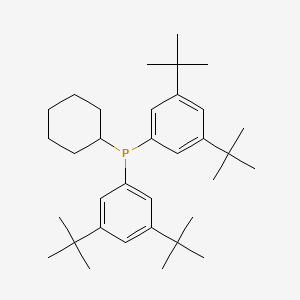

Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine: is an organophosphorus compound with the molecular formula C₃₄H₅₃P and a molecular weight of 492.76 g/mol . It is characterized by the presence of two 3,5-di-tert-butylphenyl groups and a cyclohexyl group attached to a central phosphorus atom. This compound is known for its high thermal stability and is commonly used as a ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine typically involves the reaction of 3,5-di-tert-butylphenylmagnesium bromide with cyclohexylphosphine dichloride . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine can undergo oxidation reactions to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: The compound can be reduced to form phosphines with lower oxidation states. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: It can participate in substitution reactions where the phenyl or cyclohexyl groups are replaced by other functional groups. This is often achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, oxygen, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, chlorine, and other halogenating agents.

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Lower oxidation state phosphines.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine is widely used as a ligand in transition metal catalysis. It forms stable complexes with metals such as palladium, platinum, and rhodium, which are used in various catalytic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions .

Biology and Medicine: In biological research, this compound is used to study the interactions between phosphine ligands and metal ions in biological systems. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal-based drugs.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its high thermal stability makes it suitable for use in high-temperature catalytic processes.

Mechanism of Action

The mechanism of action of Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine primarily involves its role as a ligand in catalytic processes. It coordinates with transition metals through the phosphorus atom, forming stable complexes that facilitate various chemical reactions. The bulky 3,5-di-tert-butylphenyl groups provide steric protection to the metal center, enhancing the stability and selectivity of the catalytic complexes .

Comparison with Similar Compounds

- Tris(3,5-di-tert-butylphenyl)phosphine

- Bis(2,4,6-trimethylphenyl)cyclohexylphosphine

- Bis(3,5-di-tert-butylphenyl)phenylphosphine

Uniqueness: Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine is unique due to the presence of both cyclohexyl and 3,5-di-tert-butylphenyl groups, which provide a balance of steric bulk and flexibility. This combination enhances its ability to form stable complexes with transition metals, making it highly effective in catalytic applications compared to its analogs .

Biological Activity

Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine (often abbreviated as DBPCP) is a phosphine compound that has garnered interest in various fields, particularly in catalysis and medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DBPCP is characterized by the presence of two bulky 3,5-di-tert-butylphenyl groups attached to a cyclohexylphosphine core. This unique structure contributes to its stability and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C20H31P |

| Molecular Weight | 320.44 g/mol |

| Appearance | White to pale yellow solid |

| Solubility | Soluble in organic solvents |

| Toxicity | Causes skin irritation; serious eye damage |

DBPCP exhibits several biological activities that can be attributed to its phosphine functionality and the steric hindrance provided by the bulky substituents. Research indicates that phosphines can interact with cellular signaling pathways and may exhibit antioxidant properties.

Antioxidant Activity

Studies have shown that phosphines can scavenge free radicals, thus potentially protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of DBPCP on different cell lines. For instance, it has been tested against HeLa and MCF-7 cells, revealing an IC50 value indicative of moderate cytotoxic effects.

Table 2: Cytotoxicity Data for DBPCP

Case Studies

- In Vitro Studies : In a study examining the effects of DBPCP on cancer cell lines, significant inhibition of cell proliferation was observed at concentrations above 10 µg/mL. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity.

- In Vivo Studies : Animal models treated with DBPCP demonstrated reduced tumor growth compared to control groups. These results suggest potential applications in cancer therapy, warranting further investigation into dosage and long-term effects.

Anti-Inflammatory Properties

Research has indicated that DBPCP may possess anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines in RAW264.7 macrophage cells when treated with lipopolysaccharides (LPS), indicating its potential use in managing inflammatory diseases.

Table 3: Anti-Inflammatory Effects of DBPCP

| Treatment Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 50 | 40 | 35 |

| 100 | 60 | 55 |

Properties

IUPAC Name |

cyclohexyl-bis(3,5-ditert-butylphenyl)phosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H53P/c1-31(2,3)24-18-25(32(4,5)6)21-29(20-24)35(28-16-14-13-15-17-28)30-22-26(33(7,8)9)19-27(23-30)34(10,11)12/h18-23,28H,13-17H2,1-12H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFRDLWAEQCLDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)P(C2CCCCC2)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H53P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.